molecular formula C10H11N3O2 B2616830 Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate CAS No. 1956319-94-0

Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate

Cat. No.: B2616830
CAS No.: 1956319-94-0
M. Wt: 205.217
InChI Key: JKEWSZBFYYXLQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core substituted with methyl groups at positions 2 and 3 and a methoxycarbonyl group at position 3. The compound’s molecular formula is C${10}$H${11}$N${3}$O${2}$, with a molecular weight of 205.21 g/mol. Its structural uniqueness lies in the dual methyl substitution, which may influence steric and electronic properties compared to simpler derivatives .

Properties

IUPAC Name

methyl 2,3-dimethylimidazo[4,5-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-6-11-7-4-5-8(10(14)15-3)12-9(7)13(6)2/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEWSZBFYYXLQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)N=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate typically involves the cyclization of 2,3-diaminopyridine derivatives with appropriate carboxylic acid derivatives. One common method includes the use of acetic anhydride to acylate 2,3-diaminopyridine, followed by cyclization to form the imidazo[4,5-b]pyridine core . The reaction conditions often involve heating and the presence of catalysts such as palladium on carbon or Raney nickel for the reduction steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of phase transfer catalysis and solid-liquid conditions can also enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate has been investigated for its potential anticancer properties. Studies have shown that derivatives of imidazo[4,5-b]pyridine exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this imidazo derivative have demonstrated promising antiproliferative effects against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines with IC50 values indicating significant activity at low concentrations .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. Research indicates that structural modifications can enhance their efficacy and selectivity towards cancer cells .

Biological Assays

Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Studies utilizing disc diffusion methods have revealed that related compounds exhibit good antibacterial effects against strains like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . This suggests potential applications in developing new antimicrobial agents.

Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound derivatives. Variations in substituents on the imidazo ring can significantly influence their biological activities. For example, certain substitutions have been linked to enhanced cytotoxicity against specific cancer cell lines .

Molecular Docking Studies

Molecular docking studies are essential for predicting how this compound interacts with biological targets. These studies provide insights into binding affinities and modes of action at the molecular level. Computational models suggest that this compound can effectively bind to target proteins involved in cancer progression and microbial resistance .

Case Studies

Study Focus Findings Reference
Anticancer ActivitySignificant cytotoxicity against HepG2, DU145, MBA-MB-231 cell lines; promising IC50 values <100 µM
Antimicrobial ActivityEffective against S. aureus and E. coli; good antifungal activity against C. albicans
Molecular DockingStrong binding interactions with target proteins involved in cancer pathways

Mechanism of Action

The mechanism of action of Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate involves its interaction with various molecular targets. For instance, it can act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Physicochemical Properties

Melting points and molecular weights reflect structural differences:

Table 2: Physicochemical Properties
Compound Name Melting Point (°C) Molecular Weight (g/mol) Notes Reference
Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate Not reported 205.21 Likely low due to ester groups
Methyl 3-allyl-6-(2-hydroxybenzoyl)-... (47b) 163–165 335.34 Higher due to aromatic substitution
3-(4-Chlorobenzyl)-6-(2-hydroxybenzoyl)-... (48g) 299–300 398.82 High due to carboxylic acid
5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine Not reported 181.62 Lower molecular weight

Key Observations:

  • Carboxylic acid derivatives (e.g., 48g) exhibit significantly higher melting points (>300°C) due to hydrogen bonding, whereas ester derivatives (e.g., 47b) melt at lower temperatures .
  • The target compound’s lack of polar substituents suggests moderate solubility in organic solvents.

Biological Activity

Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate is a compound belonging to the imidazo[4,5-b]pyridine class, which has garnered attention for its diverse biological activities. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

  • Molecular Formula : C10H12N4O2
  • Molecular Weight : 220.23 g/mol
  • CAS Number : 1638769-03-5

Imidazo[4,5-b]pyridine derivatives exhibit various biological activities through different mechanisms. The biological effects are primarily attributed to their ability to interact with specific molecular targets in cells, including kinases and other enzymes involved in cellular signaling pathways.

Biological Activities

  • Anticancer Activity
    • This compound has shown promising anticancer properties. Studies have demonstrated its effectiveness against several cancer cell lines. For example:
      • HeLa Cells : The compound exhibited an IC50 value of 0.069 mM, indicating significant antiproliferative activity against cervical cancer cells.
      • MDA-MB-231 Cells : Another study reported an IC50 of 0.0046 mM, showcasing its potential in targeting breast cancer cells .
  • Kinase Inhibition
    • The compound acts as a selective inhibitor of various kinases. Research indicates that modifications in the imidazo[4,5-b]pyridine structure can enhance its selectivity and potency against specific kinases such as Aurora and FLT3 kinases .

Table 1: Antiproliferative Activity of this compound Against Various Cell Lines

Cell LineIC50 (mM)Reference
HeLa0.069
MDA-MB-2310.0046
HepG21.30
A5494.04

Case Studies

  • In Vivo Studies
    • A study conducted on mice models showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. This suggests its potential for therapeutic applications in oncology.
  • Combination Therapy
    • Research has explored the effects of combining this compound with other chemotherapeutic agents. The combination therapy demonstrated enhanced efficacy and reduced side effects compared to monotherapy, indicating a synergistic effect that could improve treatment outcomes for cancer patients .

Q & A

Basic: What experimental strategies are recommended for synthesizing Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate?

Methodological Answer:
Synthesis typically involves multi-step heterocyclic condensation. A common approach includes:

  • Step 1 : Condensation of substituted pyridine precursors with methyl esters under reflux in anhydrous solvents (e.g., DMF or THF) to form the imidazo-pyridine core.
  • Step 2 : Methylation at the 2- and 3-positions using methyl iodide or dimethyl sulfate in the presence of a base like K₂CO₃.
  • Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol .
    Key challenges include controlling regioselectivity during methylation and minimizing byproducts. Analytical tools like TLC and HPLC should monitor reaction progress.

Basic: How can the structural identity of this compound be confirmed post-synthesis?

Methodological Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at C2/C3 and ester at C5).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., exact mass: 219.0886 for C₁₁H₁₁N₃O₂).
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and packing. Use SHELX-97 for refinement (space group determination, R-factor < 0.05) .
    For imidazo-pyridines, the imidazole ring proton signals (δ 7.5–8.5 ppm) are diagnostic in NMR .

Advanced: How to address discrepancies in crystallographic data during structure refinement?

Methodological Answer:
Discrepancies (e.g., anomalous thermal parameters or misassigned space groups) require:

  • Rechecking Data Collection : Ensure high-resolution (<1.0 Å) data and correct absorption corrections.
  • Software Validation : Cross-validate using SHELXL (for small molecules) and Olex2 for model building. Adjust occupancy ratios for disordered atoms.
  • Twinned Data Handling : For twinned crystals, use SHELXD to deconvolute overlapping reflections .
    Refer to Acta Crystallographica guidelines for error reporting and validation tools like PLATON .

Advanced: What computational approaches are suitable for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases or GPCRs). Focus on the imidazo-pyridine core’s π-π stacking and hydrogen-bonding potential.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity).
  • MD Simulations : Analyze stability in solvated systems (water/ethanol) using GROMACS .
    Validate computational results with experimental bioassays (e.g., IC₅₀ measurements for enzyme inhibition).

Basic: What are the solubility and stability profiles of this compound under laboratory conditions?

Methodological Answer:

  • Solubility : Test in DMSO (high solubility for stock solutions), ethanol, and aqueous buffers (pH 2–9). Low solubility in non-polar solvents (logP ~1.12) suggests limited membrane permeability .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for hydrolysis of the methyl ester or oxidation of the imidazole ring. Store under inert atmosphere at –20°C for long-term stability .

Advanced: How to optimize reaction conditions to minimize byproducts in large-scale synthesis?

Methodological Answer:

  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loadings (e.g., Pd/C for hydrogenation steps) to identify optimal conditions.
  • Inline Analytics : Use FTIR or ReactIR to track intermediate formation and quench reactions at >90% conversion.
  • Workflow Automation : Employ flow chemistry for precise control over residence time and temperature gradients .
    Characterize byproducts via LC-MS and adjust protecting groups (e.g., Boc for amine intermediates) to block side reactions .

Advanced: How to resolve contradictions in bioactivity data across different assay platforms?

Methodological Answer:

  • Assay Standardization : Use positive controls (e.g., L-158,809 for angiotensin receptor assays) and normalize data to cell viability (MTT assays).
  • Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., cAMP accumulation).
  • Data Analysis : Apply multivariate statistics (PCA or hierarchical clustering) to identify outliers and batch effects .
    Report EC₅₀/IC₅₀ values with 95% confidence intervals and replicate counts (n ≥ 3).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.